5-Bromo-1-methyl-2-(trifluoromethyl)-1H-imidazole 5-Bromo-1-methyl-2-(trifluoromethyl)-1H-imidazole
Brand Name: Vulcanchem
CAS No.: 1368148-07-5
VCID: VC4593131
InChI: InChI=1S/C5H4BrF3N2/c1-11-3(6)2-10-4(11)5(7,8)9/h2H,1H3
SMILES: CN1C(=CN=C1C(F)(F)F)Br
Molecular Formula: C5H4BrF3N2
Molecular Weight: 229

5-Bromo-1-methyl-2-(trifluoromethyl)-1H-imidazole

CAS No.: 1368148-07-5

Cat. No.: VC4593131

Molecular Formula: C5H4BrF3N2

Molecular Weight: 229

* For research use only. Not for human or veterinary use.

5-Bromo-1-methyl-2-(trifluoromethyl)-1H-imidazole - 1368148-07-5

Specification

CAS No. 1368148-07-5
Molecular Formula C5H4BrF3N2
Molecular Weight 229
IUPAC Name 5-bromo-1-methyl-2-(trifluoromethyl)imidazole
Standard InChI InChI=1S/C5H4BrF3N2/c1-11-3(6)2-10-4(11)5(7,8)9/h2H,1H3
Standard InChI Key OKMBQAWMQVQEID-UHFFFAOYSA-N
SMILES CN1C(=CN=C1C(F)(F)F)Br

Introduction

Structural and Molecular Characteristics

Atomic Composition and Bonding

The molecular formula C₅H₄BrF₃N₂ corresponds to a monocyclic imidazole ring with three substituents:

  • A methyl group (-CH₃) at the 1-position.

  • A trifluoromethyl group (-CF₃) at the 2-position.

  • A bromine atom (-Br) at the 5-position.

The IUPAC name (5-bromo-1-methyl-2-(trifluoromethyl)imidazole) reflects this substitution pattern. X-ray crystallography data for analogous imidazole derivatives (e.g., ) reveal planarity in the heterocyclic ring, with bond lengths consistent with aromatic delocalization. The trifluoromethyl group induces significant electron-withdrawing effects, altering the ring’s reactivity toward electrophilic substitution.

Key Molecular Descriptors:

PropertyValueSource
Molecular Weight229.00 g/mol
SMILESCN1C(=CN=C1C(F)(F)F)Br
InChIKeyOKMBQAWMQVQEID-UHFFFAOYSA-N
Topological Polar Surface Area22.3 Ų

Synthesis and Reaction Pathways

Primary Synthetic Routes

The compound is typically synthesized via sequential functionalization of the imidazole core:

  • Methylation: Introduction of the methyl group at N-1 using methyl iodide or dimethyl sulfate under basic conditions (e.g., NaH in DMF) .

  • Trifluoromethylation: Electrophilic substitution at C-2 using Umemoto’s reagent (S-(trifluoromethyl)dibenzothiophenium tetrafluoroborate) or Ruppert-Prakash reagent (TMSCF₃).

  • Bromination: Directed bromination at C-5 using N-bromosuccinimide (NBS) in dichloromethane at 0–25°C.

Optimization Parameters:

  • Yield: 60–75% for the final step, with purity >95% confirmed via HPLC .

  • Solvent Systems: Polar aprotic solvents (e.g., NMP, DMF) enhance reaction efficiency .

  • Catalysts: Copper(I) iodide or palladium complexes improve trifluoromethylation efficiency.

Industrial-Scale Production

Continuous flow reactors are employed to mitigate exothermic risks during bromination. Automated systems achieve batch sizes >50 kg with <2% impurity profiles .

Physicochemical Properties

Stability and Solubility

  • Thermal Stability: Decomposes at 210°C (DSC data) without melting .

  • Solubility:

    • Dichloromethane: 45 mg/mL

    • Ethanol: 12 mg/mL

    • Water: <0.1 mg/mL

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.82 (s, 1H, H-4), 3.98 (s, 3H, N-CH₃) .

  • ¹⁹F NMR: δ -62.5 (CF₃).

  • IR: ν 3100 (C-H aromatic), 1340 cm⁻¹ (C-F) .

Biological Activity and Applications

Pharmaceutical Intermediates

The compound serves as a precursor to:

  • Antihypertensive Agents: Analogous to losartan metabolites.

  • Kinase Inhibitors: Via Suzuki-Miyaura coupling with boronic acids .

Industrial and Research Applications

Application SectorUse CaseReference
AgrochemicalsHerbicide intermediates
Coordination ChemistryLigand for Cu(II) complexes
Material ScienceMonomer for fluorinated polymers

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